
2-Chloro-4-fluoronicotinohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoronicotinohydrazide is an organic compound that belongs to the class of nicotinohydrazides It is characterized by the presence of both chlorine and fluorine atoms attached to a nicotinohydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoronicotinohydrazide typically involves the reaction of 2-chloro-4-fluoronicotinic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-fluoronicotinohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized nicotinohydrazides.
科学研究应用
2-Chloro-4-fluoronicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Chloro-4-fluoronicotinohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Another chlorinated compound with different functional groups.
2-Chloro-4-fluorotoluene: A related compound with a toluene backbone instead of a nicotinohydrazide backbone.
2-Chloro-4-anilinoquinazoline: A compound with a quinazoline structure and similar halogen substitutions.
Uniqueness
2-Chloro-4-fluoronicotinohydrazide is unique due to its specific combination of chlorine and fluorine atoms on a nicotinohydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C6H5ClFN3O |
|---|---|
分子量 |
189.57 g/mol |
IUPAC 名称 |
2-chloro-4-fluoropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5ClFN3O/c7-5-4(6(12)11-9)3(8)1-2-10-5/h1-2H,9H2,(H,11,12) |
InChI 键 |
JLDFHZWUTZJPPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)C(=O)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


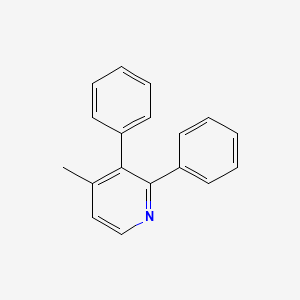
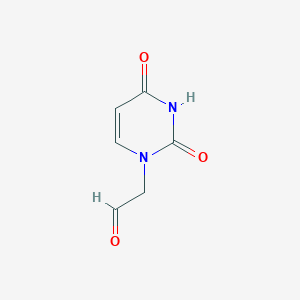
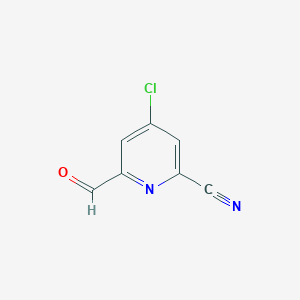
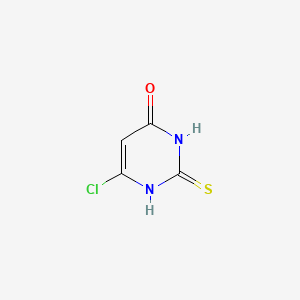
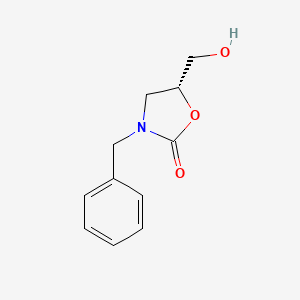
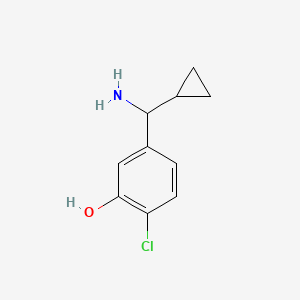
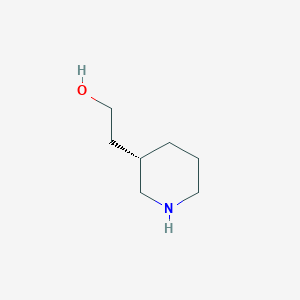
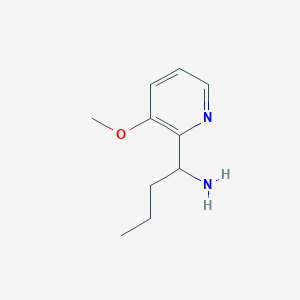
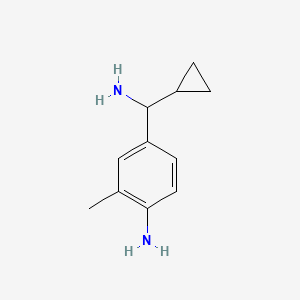
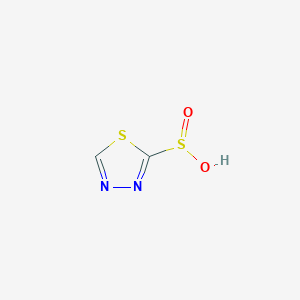

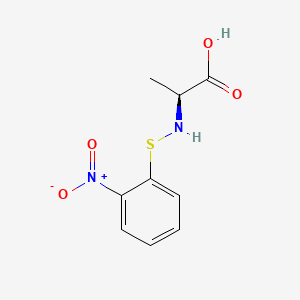
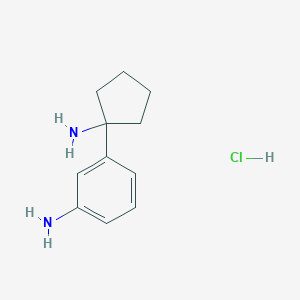
![Ethyl 3-amino-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12973385.png)
